15(S)-Hydroxyeicosatetraenoic acid, commonly referred to as 15(S)-HETE, is a bioactive lipid derived from arachidonic acid via the action of cyclooxygenase enzymes. It is classified under hydroxyeicosanoids, a group of compounds known for their roles in various physiological and pathological processes, including inflammation and cell signaling. The compound has garnered attention for its potential therapeutic applications due to its involvement in cellular mechanisms and metabolic pathways.
15(S)-HETE is primarily produced in human tissues through enzymatic conversion of arachidonic acid by cyclooxygenases, particularly in inflammatory cells. It is classified as a hydroxyeicosanoid and falls under the broader category of eicosanoids, which are lipid mediators derived from polyunsaturated fatty acids. These compounds play critical roles in inflammatory responses, vascular function, and cellular communication.
The synthesis of 15(S)-HETE can occur via several pathways:
Recent advancements in high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have enabled the sensitive detection and quantification of 15(S)-HETE in biological samples. Techniques such as chiral chromatography have been employed to distinguish between enantiomers like 15(S)-HETE and its counterpart, 15(R)-HETE, enhancing analytical specificity .
15(S)-HETE has a molecular formula of and features a hydroxyl group at the 15th carbon position of the eicosatetraenoic acid backbone. Its structure can be represented as follows:
The molecular weight of 15(S)-HETE is approximately 320.47 g/mol. In mass spectrometry analysis, it typically shows a precursor ion at .
15(S)-HETE participates in various biochemical reactions:
The analysis of these reactions often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques to monitor product formation and elucidate metabolic pathways .
The biological effects of 15(S)-HETE are mediated through its interaction with specific receptors and signaling pathways:
Studies indicate that 15(S)-HETE may exert anti-proliferative effects on certain cancer cell lines, potentially via modulation of signaling pathways related to cell survival .
Relevant data from studies indicate that careful handling is required to maintain the integrity of 15(S)-HETE during experimental procedures .
15(S)-HETE is utilized in various research applications:
Core Structure and Functional Groups:15(S)-HETrE is a C20 carboxylic acid with the systematic chemical name (15S)-15-hydroxyicosa-8,11,13-trienoic acid. Its molecular formula is C₂₀H₃₄O₃, with a molecular weight of 322.48 g/mol [7] [10]. The structure comprises:
Stereospecific Geometry:The 8Z,11Z,13E configuration of the triene system creates a conjugated diene segment (C11-C14), enabling specific UV absorption patterns useful for analytical detection. The trans bond at C13-C14 orients the C15 hydroxyl group for optimal receptor interactions [4] [8].
Biosynthetic Pathway:15(S)-HETrE is synthesized via the 15-lipoxygenase (15-LOX) pathway:
Table 1: Structural Features of 15(S)-HETrE
Characteristic | Description | Biological Significance |
---|---|---|
Carboxyl group (C1) | Ionizable at physiological pH | Membrane receptor recognition |
Conjugated triene (Δ⁸,¹¹,¹³) | 8Z,11Z,13E configuration | UV detection (λ~max~ = 235 nm) |
Chiral center (C15) | S-configuration | Determines binding to LOX enzymes and receptors |
Hydroxyl group | Hydrogen-bonding capability | Enzyme-substrate interactions |
Physicochemical Properties:As a lipophilic molecule (logP ~7), 15(S)-HETrE preferentially localizes to lipid membranes and phospholipid bilayers. Studies show selective incorporation into phosphatidylinositol (PI) and phosphatidylcholine (PC) in human keratinocytes and psoriatic plaques [3].
Initial Identification:15(S)-HETrE was first characterized in the 1980s during investigations into DGLA metabolism. Early studies identified it as a minor eicosanoid in human neutrophils and epidermal tissues [7].
Key Research Milestones:
Evolution of Biological Understanding:Initially considered a terminal metabolite, 15(S)-HETrE is now recognized as:
Systematic Nomenclature:15(S)-HETrE follows the standardized eicosanoid naming system:
Table 2: Nomenclature Conventions for 15(S)-HETrE and Related Compounds
Term | Meaning | Example |
---|---|---|
HETE | Hydroxyeicosatetraenoic acid (4 double bonds) | 15(S)-HETE (from arachidonic acid) |
HETrE | Hydroxyeicosatrienoic acid (3 double bonds) | 15(S)-HETrE (from DGLA) |
Numbered double bonds | Preceded by "c" (cis) or "t" (trans) | 8c,11c,13t-15(S)-HETrE |
Stereochemical prefix | R/S for chiral centers | Distinguishes 15(S)-HETrE from 15(R)-HETrE |
Stereochemical Specificity:The C15 hydroxyl group is the sole chiral center in 15(S)-HETrE. Its S-configuration is enzymatically determined by 15-LOX, which selectively inserts molecular oxygen in the S orientation [5]. This stereochemistry is biologically critical because:
Determining Absolute Configuration:The S designation is assigned using the Cahn-Ingold-Prelog (CIP) rules:
Biological Implications of Chirality:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: